molecular formula C10H16O2 B8814366 7,12-Dioxaspiro[5.6]dodec-9-ene CAS No. 4747-01-7

7,12-Dioxaspiro[5.6]dodec-9-ene

Cat. No. B8814366
CAS RN: 4747-01-7
M. Wt: 168.23 g/mol
InChI Key: CTCFVVBASGCJPJ-UHFFFAOYSA-N
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Patent
US05864046

Procedure details

Described herein is a process for the preparation of 9 (2-hydroxyethyl)-7, 11-dioxaspiro (5,5) undecane by reacting Cis-but-2-2ene-1,4 diol with cyclohexanone in the presence of a heterogeneous sulphonated nitro coal acid catalyst to obtain 7, 12-dioxaspiro (5,6) dodec-9-ene which is reacted with syngas in the presence of a catalyst, namely RhH (CO) (TPP)3, to obtain 9-formyl-7, 12-dioxaspiro (5,6) dodecane which is reduced and the reduced product is rearranged to yield 9-(2-hydroxyethyl)-7,11-dioxaspiro [5,5] undecane.
Name
(2-hydroxyethyl)-7, 11-dioxaspiro (5,5) undecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Cis-but-2-2ene-1,4 diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulphonated nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OCC[CH:4]1[C:9]2([O:14][CH2:13][CH2:12][CH2:11][O:10]2)[CH2:8][CH2:7][CH2:6][CH2:5]1.[C:15]1(=O)CCCCC1>>[CH2:8]1[C:9]2([O:10][CH2:15][CH:11]=[CH:12][CH2:13][O:14]2)[CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
(2-hydroxyethyl)-7, 11-dioxaspiro (5,5) undecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCC1CCCCC12OCCCO2
Step Two
Name
Cis-but-2-2ene-1,4 diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Four
Name
sulphonated nitro
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1CCCCC12OCC=CCO2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.